BQ-3020

Inflammation ETB2 Receptor Edema

BQ-3020 is a validated linear peptide analog of endothelin-1 with a 4,700-fold selectivity for ETB over ETA receptors (IC50: 0.2 nM vs. 940 nM). This compound provides unambiguous ETB receptor activation in cardiovascular and neurovascular studies. Unlike alternatives such as IRL-1620 or sarafotoxin S6c, BQ-3020 uniquely activates an ETB receptor population in human bronchial tissue that is sensitive to inhibition by the classical antagonist BQ-788, ensuring precise pharmacological isolation of atypical ETB receptor subtypes. This specificity is essential for reproducible data in pulmonary pharmacology and anti-inflammatory research targeting the ETB2-NO pathway.

Molecular Formula C95H138N20O25S
Molecular Weight 1992.3 g/mol
Cat. No. B10770422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQ-3020
Molecular FormulaC95H138N20O25S
Molecular Weight1992.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C95H138N20O25S/c1-15-52(10)79(94(138)114-78(51(8)9)93(137)112-73(95(139)140)41-58-45-98-62-26-20-19-25-61(58)62)115-91(135)72(44-76(122)123)110-87(131)67(38-49(4)5)107-89(133)70(42-59-46-97-47-99-59)106-80(124)53(11)101-85(129)68(39-56-23-17-16-18-24-56)108-88(132)69(40-57-28-30-60(117)31-29-57)111-92(136)77(50(6)7)113-81(125)54(12)100-82(126)64(32-33-74(118)119)104-83(127)63(27-21-22-35-96)103-90(134)71(43-75(120)121)109-84(128)65(34-36-141-14)105-86(130)66(37-48(2)3)102-55(13)116/h16-20,23-26,28-31,45-54,63-73,77-79,98,117H,15,21-22,27,32-44,96H2,1-14H3,(H,97,99)(H,100,126)(H,101,129)(H,102,116)(H,103,134)(H,104,127)(H,105,130)(H,106,124)(H,107,133)(H,108,132)(H,109,128)(H,110,131)(H,111,136)(H,112,137)(H,113,125)(H,114,138)(H,115,135)(H,118,119)(H,120,121)(H,122,123)(H,139,140)/t52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-/m0/s1
InChIKeyKBQLINQFUQUHIY-SGOWJZKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BQ-3020: High-Purity ETB-Selective Agonist Peptide for Endothelin Receptor Research and Cardiovascular Studies


BQ-3020 is a linear peptide analog of endothelin-1 (ET-1), specifically N-acetyl-[Ala11,15]ET-1[6–21], that functions as a potent and highly selective agonist for the endothelin type B (ETB) receptor [1]. It was developed as a tool compound to selectively activate ETB receptors, which play critical roles in vasodilation, ET-1 clearance, and various physiological processes [1]. In receptor binding assays, BQ-3020 demonstrates marked selectivity for ETB over ETA receptors, with IC50 values of 0.2 nM and 940 nM, respectively, representing a 4,700-fold selectivity window [2]. This compound is widely used in cardiovascular, pulmonary, and neurovascular research to dissect ETB-mediated signaling pathways.

Why Generic Substitution Fails: The Critical Need for Authenticated BQ-3020 in ETB Receptor Studies


Substituting BQ-3020 with other ETB agonists such as IRL-1620, sarafotoxin S6c, or even the natural ligand ET-3 is not scientifically valid due to profound differences in receptor interaction dynamics, antagonist sensitivity profiles, and functional outcomes. BQ-3020 displays a unique pharmacological fingerprint; for instance, contractions elicited by BQ-3020 in human bronchus are sensitive to inhibition by the ETB antagonist BQ-788, whereas contractions induced by ET-3 or sarafotoxin S6c are not [1]. Furthermore, the selectivity ratio of BQ-3020 for ETB over ETA receptors (4,700-fold) is a quantifiable benchmark that ensures experimental specificity [2]. Relying on unverified or alternative agonists introduces significant variability in receptor activation kinetics and downstream signaling, compromising data reproducibility and the validity of mechanistic conclusions [3].

Quantitative Differentiation Evidence for BQ-3020: Head-to-Head Comparisons vs. Key ETB Agonists


BQ-3020 vs. IRL-1620: Superior Efficacy in Inhibiting PAF-Induced Edema

In a rat model of platelet-activating factor (PAF)-induced paw edema, BQ-3020 (0.5 pmol/paw) demonstrated significant anti-inflammatory activity by inhibiting edema by 50.9 ± 6.0%. In stark contrast, the ETB1-selective agonist IRL-1620 showed almost no activity under the same conditions [1]. This indicates a functional divergence between these two ETB agonists in inflammatory pathways, likely involving the ETB2 receptor subtype.

Inflammation ETB2 Receptor Edema

BQ-3020 vs. Sarafotoxin S6c: Divergent Antagonist Sensitivity in Human Bronchus

Contractions induced by BQ-3020 in human bronchial smooth muscle are sensitive to inhibition by the classical ETB antagonist BQ-788 (0.03-3 μM). In contrast, contractions induced by sarafotoxin S6c or the natural ligand ET-3 are resistant to BQ-788 [1]. This differential sensitivity suggests BQ-3020 activates a distinct ETB receptor conformation or subtype that is more susceptible to BQ-788 blockade, making it a critical tool for dissecting ETB receptor pharmacology in human tissues.

Pulmonary Pharmacology ETB Receptor Subtypes Antagonist Profiling

BQ-3020 vs. Sarafotoxin S6c: Differential Antagonist Potency in Rabbit Pulmonary Artery

In rabbit isolated pulmonary artery, the ETB antagonist BQ-788 (10 µM) exhibits significantly different potencies against contractions induced by various ETB agonists. The pKB value for BQ-788 against BQ-3020-induced contractions is 5.2 (n=4), which is approximately 10-fold lower than its potency against sarafotoxin S6c (pKB = 6.2, n=9) [1]. This indicates that BQ-3020-mediated responses are less sensitive to BQ-788 antagonism compared to S6c in this vascular bed.

Cardiovascular Pharmacology ETB Receptor Antagonist Potency

BQ-3020 vs. ET-3: Distinct Vascular Effects in Perfused Rat Adrenal Gland

In the in situ perfused rat adrenal gland, BQ-3020 and ET-3 both act on ETB receptors but their effects are modulated differently by the ETA antagonist BQ-123. While both agonists increase adrenal flow rate, BQ-123 magnifies the effect of ET-3 but does not affect the response to BQ-3020 [1]. This indicates that BQ-3020's action is purely ETB-mediated, whereas ET-3's effect is partially constrained by concurrent ETA receptor activation, which is unmasked by BQ-123.

Endocrinology Vascular Tone ETB Receptor

BQ-3020 Demonstrates Over 1,000-Fold Selectivity for ETB in Human Cardiac Tissue

In ligand binding studies using human left ventricle tissue, which endogenously expresses both ETA and ETB receptors, BQ-3020 competed with over 1,000-fold selectivity for the ETB subtype. The dissociation constant (KD) for the ETB receptor was 1.38 ± 0.72 nM, compared to 2.04 ± 0.21 µM for the ETA receptor [1]. This high degree of selectivity in a clinically relevant human tissue confirms BQ-3020's utility as a precise pharmacological tool.

Cardiovascular Research Receptor Binding Selectivity Profiling

BQ-3020 Binding Affinity for ETB is ~7-Fold Higher Than for BQ-788 in GHAB Cells

In a co-expression model using GHAB cells (expressing both ETA and ETB receptors), the binding affinity of BQ-3020 for ETB receptors was directly compared to that of the selective antagonist BQ-788. When ETA receptors were masked with 1 µM BQ-123, the IC50 of BQ-3020 for ETB was 0.49 nM, which is approximately 1.8-fold higher affinity than BQ-788 (IC50 = 0.89 nM) [1]. This demonstrates that the agonist BQ-3020 binds with higher affinity to the ETB receptor than a potent antagonist in a complex receptor environment.

Receptor Binding ETB Antagonist Co-expression Models

Optimal Research and Industrial Application Scenarios for BQ-3020


Dissecting ETB2-Mediated Anti-Inflammatory Pathways

BQ-3020 is the preferred agonist for investigating ETB2 receptor-mediated anti-inflammatory mechanisms. As demonstrated in rat models, BQ-3020 potently inhibits PAF-induced edema (50.9 ± 6.0% inhibition at 0.5 pmol/paw), an effect not replicated by IRL-1620 [1]. This functional selectivity makes BQ-3020 an essential tool for differentiating ETB1 vs. ETB2 signaling and for screening novel anti-inflammatory compounds targeting the ETB2-NO pathway.

Pharmacological Profiling of Novel ETB Receptor Subtypes in Human Airways

In human bronchial tissue, BQ-3020 uniquely activates an ETB receptor population that is sensitive to inhibition by the classical antagonist BQ-788, unlike responses evoked by ET-3 or S6c [1]. Therefore, BQ-3020 is the critical agonist of choice for studies aiming to pharmacologically isolate and characterize this atypical ETB receptor subtype in pulmonary pharmacology research.

Selective Activation of ETB Receptors in Complex Cardiovascular Tissues

For cardiovascular research requiring unambiguous ETB receptor activation, BQ-3020 offers a selectivity window of >1,000-fold over ETA receptors in human heart tissue [1]. This high degree of selectivity, quantified by a KD of 1.38 nM for ETB versus 2.04 µM for ETA, ensures that observed physiological responses, such as vasodilation or changes in perfusion pressure, can be confidently attributed to ETB receptor engagement, minimizing confounding ETA-mediated effects [2].

Investigating Intracellular Cross-Talk Between ETA and ETB Receptors

BQ-3020's high-affinity binding to ETB receptors in the presence of masked ETA receptors (IC50 = 0.49 nM) makes it an indispensable ligand for studying intracellular cross-talk between endothelin receptor subtypes [1]. Its ability to accurately report on ETB receptor affinity states in co-expression systems (e.g., GHAB cells) allows researchers to quantify how ETA receptor stimulation modulates ETB receptor pharmacology.

Quote Request

Request a Quote for BQ-3020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.